molecular formula C21H20O4 B4979376 2,4-Diphenyl-3-prop-2-enoxycarbonylcyclobutane-1-carboxylic acid

2,4-Diphenyl-3-prop-2-enoxycarbonylcyclobutane-1-carboxylic acid

Cat. No.: B4979376
M. Wt: 336.4 g/mol
InChI Key: QMZNRLIEFLFCHF-UHFFFAOYSA-N
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Description

2,4-Diphenyl-3-prop-2-enoxycarbonylcyclobutane-1-carboxylic acid is a complex organic compound characterized by its cyclobutane ring structure with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diphenyl-3-prop-2-enoxycarbonylcyclobutane-1-carboxylic acid typically involves multi-step organic reactions One common method includes the cycloaddition reaction of diphenylacetylene with a suitable diene to form the cyclobutane ring

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. Catalysts and solvents are carefully selected to optimize yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid are employed for electrophilic aromatic substitution.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

2,4-Diphenyl-3-prop-2-enoxycarbonylcyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2,4-Diphenyl-3-prop-2-enoxycarbonylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

    2,4-Diphenylcyclobutane-1-carboxylic acid: Lacks the prop-2-enoxycarbonyl group, resulting in different chemical properties and reactivity.

    3-Prop-2-enoxycarbonylcyclobutane-1-carboxylic acid:

Uniqueness: 2,4-Diphenyl-3-prop-2-enoxycarbonylcyclobutane-1-carboxylic acid is unique due to the combination of its cyclobutane ring, phenyl groups, and prop-2-enoxycarbonyl group. This unique structure imparts specific chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

2,4-diphenyl-3-prop-2-enoxycarbonylcyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O4/c1-2-13-25-21(24)19-16(14-9-5-3-6-10-14)18(20(22)23)17(19)15-11-7-4-8-12-15/h2-12,16-19H,1,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZNRLIEFLFCHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C1C(C(C1C2=CC=CC=C2)C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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